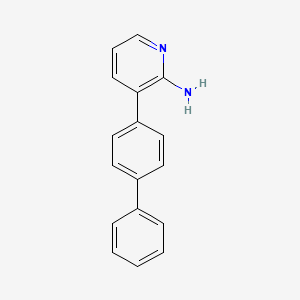
4-chloro-5-(4-methylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-5-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2 It is a derivative of pyrimidine, where a chlorine atom is substituted at the 4th position and a p-tolyl group (a benzene ring with a methyl group) is substituted at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-methylphenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with p-tolylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
4-chloro-5-(4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products Formed
Substituted Pyrimidines: Formed by nucleophilic substitution.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
科学的研究の応用
4-chloro-5-(4-methylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying biological pathways and molecular interactions.
作用機序
The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine: A similar compound with a thieno ring instead of a pyrimidine ring.
4-Chloro-5-(p-tolyl)pyrrolo[2,3-d]pyrimidine: A derivative with a pyrrolo ring.
Uniqueness
4-chloro-5-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
4-chloro-5-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-14-11(10)12/h2-7H,1H3 |
InChIキー |
CDTIOSNDFAJVNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-[2-(acetylsulfanyl)acetamido]benzoate](/img/structure/B8580112.png)

![[3-Isobutyl-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8580123.png)



![2-[2-(4-Chloro-phenyl)-4-methyl-thiazol-5-yl]-ethanol](/img/structure/B8580154.png)

